1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one
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Overview
Description
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound acts as an inhibitor of ENTs . It forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting ENTs . This inhibition disrupts the normal function of ENTs, affecting the regulation of adenosine function and nucleotide synthesis .
Pharmacokinetics
The presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Result of Action
The inhibition of ENTs by this compound disrupts the normal function of these transporters, affecting the regulation of adenosine function and nucleotide synthesis . This can have downstream effects on various cellular processes that rely on these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation with benzoyl chloride and aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-2-aminobenzoic acid
- Phenoxyacetic acid
- Indole-3-carboxamide derivatives
Uniqueness
1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is unique due to its combination of a piperidine ring, benzoyl group, and sulfonamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O4/c1-35-22-9-2-18(3-10-22)25-28-26(36-29-25)19-4-11-23(33)32(16-19)17-24(34)31-14-12-30(13-15-31)21-7-5-20(27)6-8-21/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTHKTIJDGFRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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